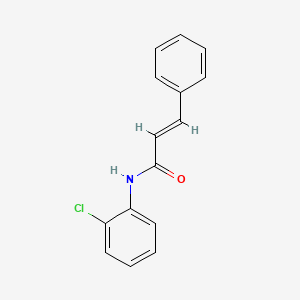

N-(2-Chlorophenyl)cinnamamide

描述

N-(2-氯苯基)肉桂酰胺是一种合成有机化合物,分子式为 C15H11ClNO。它呈现为白色至米黄色结晶粉末,微溶于水,但可溶于有机溶剂。

作用机制

生化分析

Biochemical Properties

N-(2-Chlorophenyl)cinnamamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine levels in the cerebral cortex . The inhibition of these enzymes can help slow down the progression of neurodegenerative diseases like Alzheimer’s disease. Additionally, this compound exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cell lines, such as human breast cancer cells (MCF-7), by inhibiting epidermal growth factor receptor (EGFR) activity . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of cholinesterase enzymes, it inhibits their activity and increases acetylcholine levels in the brain . This compound also interacts with EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its biological activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cholinesterase enzymes and antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as cholinesterase inhibition and antioxidant activity . At high doses, toxic or adverse effects may be observed, including potential hepatotoxicity and cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with biomolecules and its overall effectiveness in biochemical reactions.

准备方法

化学反应分析

反应类型: N-(2-氯苯基)肉桂酰胺经历各种化学反应,包括:

氧化: 这种反应可以通过高锰酸钾或过氧化氢等氧化剂促进。

还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。

取代: N-(2-氯苯基)肉桂酰胺可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在碱存在下的胺或硫醇等亲核试剂。

主要产物:

氧化: 形成相应的羧酸或酮。

还原: 形成胺或醇。

取代: 形成具有各种官能团的取代肉桂酰胺。

科学研究应用

化学: 用作合成其他有机化合物的中间体。

生物学: 对其抗菌、抗癌和抗氧化特性进行了研究。

医学: 探索其潜在的治疗作用,包括抗炎和神经保护作用。

工业: 用于开发新材料和化学工艺。

相似化合物的比较

属性

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-79-9 | |

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)